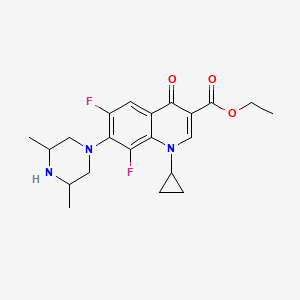

![molecular formula C27H41NO3 B1149855 (1S,2R,6R,10R,14R,15R,18S,23R)-14-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione](/img/structure/B1149855.png)

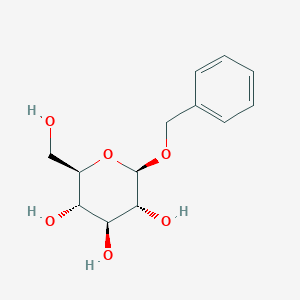

(1S,2R,6R,10R,14R,15R,18S,23R)-14-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sevedindione is an antiarrhythmic, belonging to a novel structural class of antiarrhythmics. Steroid alkaloid, from plants of the Liliaceae family Sevedindione presents an antiarrhythmic activity on arrhythmias caused by Aconitine. The effective dose on rats and dogs is 3-10 mg/kg. In some experiments, it can be observed an increase of the hypotensive activity due to vagal nerve stimulation during 30-90 mn.

科学的研究の応用

Synthetic and Chemical Transformations

- The study of synthetic approaches to analogues of compounds like betulinic acid involves the transformation of specific compounds into pentacyclic triterpene skeletons, which is key in organic chemistry and pharmaceutical research (Jung & Duclos, 2006).

- Research on copper(II) dimer complexes and their catalytic activity in cyclohexane and benzyl alcohol oxidations highlights the significance of such compounds in catalysis and organic synthesis (Mahmudov et al., 2010).

Enzymatic and Biocatalytic Applications

- The enzymatic synthesis of chiral compounds, such as the production of doubly chiral compounds from readily available starting materials, emphasizes the importance of biocatalysis in producing specific stereoisomers for pharmaceutical and chemical industries (Wada et al., 2003).

Advanced Organic Synthesis Techniques

- Studies on gymnomitrol synthesis involve advanced organic synthesis techniques, particularly in the construction of complex molecular structures found in natural products (Büchi & Chu, 1981).

- Investigations into the rearrangement of acyloxycarbenes to 1,2-diones are crucial for understanding reaction mechanisms in organic chemistry (Brown, Browne & Eastwood, 1983).

Applications in Steroid Chemistry

- Research on the synthesis of 14-hydroxysteroids and their transformations showcases the application of these compounds in steroid chemistry, particularly for pharmaceutical purposes (Torgov, 1980).

Exploration of Oxidation Products

- Studies on the oxidation products of specific compounds provide insights into the stability and reactivity of various organic molecules, which is vital for the development of antioxidants and other functional materials (Suarna et al., 2006).

特性

分子式 |

C27H41NO3 |

|---|---|

分子量 |

427.62 g/mol |

純度 |

95 % (TLC, mass spectrometry, NMR) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)

![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)